Evidence Dimension 1: Substitution Position — 5-(Amidinothio)methyl vs. 6-Iminopyrrolidinylmethyl (Tipiracil Subclass)
CAS 4905-70-8 bears its carbamimidothioate substituent at the uracil 5-position via a methylene spacer, whereas Tipiracil (TPI) and its fluoro/bromo congeners carry an iminopyrrolidinylmethyl group at the 6-position [1]. In the TP active site, the 5-substituent occupies a different steric and electronic environment than the 6-substituent, interacting with distinct residues. This positional divergence has been structurally characterized for the TPI subclass (IC50 = 2.5–9.0 nM against human TP at 0.4 mg/mL enzyme concentration) [1], but the 5-amidinothio subclass remains uncharacterized in co-crystal structures, representing a structurally distinct chemical space. No 6-substituted analog can serve as a positional isostere of the 5-(amidinothio)methyl motif.
| Evidence Dimension | Substituent position on uracil scaffold |
|---|---|
| Target Compound Data | 5-(carbamimidothio)methyl substitution (CAS 4905-70-8) |
| Comparator Or Baseline | Tipiracil: 6-[(2-iminopyrrolidin-1-yl)methyl] substitution; IC50 = 2.5 nM (human TP) [1] |
| Quantified Difference | Positional difference: 5-CH2-S-C(=NH)NH2 vs. 6-CH2-(2-iminopyrrolidin-1-yl); no IC50 cross-over data available |
| Conditions | Human TP enzyme assay (0.4 mg/mL TP) for comparator [1]; target compound data not reported in same assay |
Why This Matters
The substitution position is a primary determinant of TP binding mode; selection of the 5-substituted amidinothio subclass is mandatory for structure-activity relationship studies exploring this pharmacophoric region.
- [1] Synthesis and in vitro evaluation of 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil, TPI(F): an inhibitor of human thymidine phosphorylase (TP). IC50 values: TPI = 2.5 nM, TPI(Br) = 2.7 nM, TPI(F) = 9.0 nM. URL: https://www.ingentaconnect.com View Source
